REACTION_SMILES
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[BH3:22].[CH3:19][S:20][CH3:21].[CH3:23][OH:24].[CH3:25][C:26](=[O:27])[OH:28].[F:1][c:2]1[c:3]([NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[cH:4][c:5]([NH:8][CH:9]=[O:10])[cH:6][cH:7]1.[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[F:1][c:2]1[c:3]([NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[cH:4][c:5]([NH:8][CH3:9])[cH:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)O
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Name
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CC(C)(C)OC(=O)Nc1cc(NC=O)ccc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)Nc1cc(NC=O)ccc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
CNc1ccc(F)c(NC(=O)OC(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |